5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol, 95%
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Description
5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol, 95% is a useful research compound. Its molecular formula is C8H4F3N3OS and its molecular weight is 247.20 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol, 95% is 247.00271742 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial and antioxidant activities . Therefore, it’s plausible that MFCD34168877 may interact with bacterial cells or oxidative stress-related targets in the body.
Mode of Action
Based on its structural similarity to other antimicrobial and antioxidant agents, it might interact with its targets to inhibit their function . The trifluoromethyl group in its structure could play a crucial role in these interactions, possibly enhancing the compound’s binding affinity to its targets.
Biochemical Pathways
Given its potential antimicrobial and antioxidant properties, it might be involved in pathways related to bacterial growth and oxidative stress response .
Result of Action
Based on its potential antimicrobial and antioxidant activities, it might inhibit bacterial growth and reduce oxidative stress in cells .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)pyridin-2-yl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3OS/c9-8(10,11)4-1-2-12-5(3-4)6-13-14-7(16)15-6/h1-3H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKZOTKFKYKLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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